molecular formula C21H25N5O3S2 B15032498 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 373619-32-0

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15032498
CAS No.: 373619-32-0
M. Wt: 459.6 g/mol
InChI Key: YGOOFNSBVWGKTP-PEZBUJJGSA-N
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Description

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a piperazine derivative and an appropriate leaving group.

    Construction of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyridine derivative and a formamide or similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins or nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one likely involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with active sites or binding pockets, potentially inhibiting the function of the target molecule. The exact pathways involved would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring, known for their antimicrobial and anti-inflammatory properties.

    Piperazine Derivatives: Compounds with a piperazine ring, often used in pharmaceuticals for their psychoactive and anti-parasitic effects.

    Pyridopyrimidinones: Compounds with a pyridopyrimidinone core, studied for their potential as kinase inhibitors and anticancer agents.

Uniqueness

3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its combination of these three structural motifs, which may confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

373619-32-0

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-23-9-11-24(12-10-23)18-15(19(27)25-7-4-3-6-17(25)22-18)14-16-20(28)26(21(30)31-16)8-5-13-29-2/h3-4,6-7,14H,5,8-13H2,1-2H3/b16-14-

InChI Key

YGOOFNSBVWGKTP-PEZBUJJGSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

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